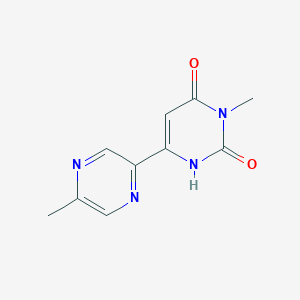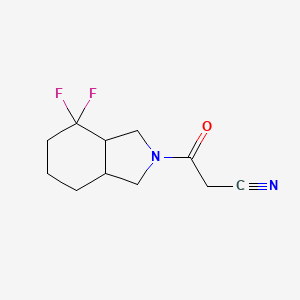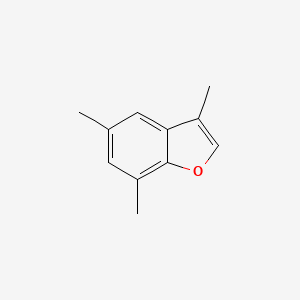
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 1018304-01-2. It has a molecular weight of 230.69 and its IUPAC name is 1-(chloroacetyl)-4-(cyclopropylcarbonyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of its atoms .Physical And Chemical Properties Analysis
This compound is an oil at room temperature. More detailed physical and chemical properties, such as boiling point or solubility, were not found in the sources I consulted .Applications De Recherche Scientifique
Synthesis and Characterization of Related Compounds
Agricultural Fungicide Precursors : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for prothioconazole, an agricultural fungicide, demonstrates high yield and purity. This process highlights the potential for synthesizing agriculturally relevant chemicals through nucleophilic substitution reactions (H. Ji et al., 2017).
Pharmaceutical Intermediate Synthesis : The development of a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate for Ticagrelor, underscores the importance of such compounds in synthesizing effective treatments for acute coronary syndromes. The process boasts near 100% conversion and high enantiomeric excess, indicating the utility of similar chlorinated intermediates in pharmaceutical synthesis (Xiang Guo et al., 2017).
Antibacterial Activity : Research into benzyl piperazine derivatives, including 1-(4-(4-benzylpiperazin-1-yl)phenyl) ethanone, demonstrates significant antibacterial activity. This suggests that compounds with piperazine groups, similar to the one , may be valuable in developing new antibacterial agents (Ram C.Merugu et al., 2010).
Metallo-Ligand Complexes for Oxidation Reactions : The synthesis of Ni2+ and Mn2+ complexes with ligands derived from 1-(2-hydroxyphenyl)ethan-1-one showcases the potential of similar chlorinated ethanones in catalyzing oxidation reactions with enhanced selectivity and efficiency. These findings may inform the design of catalysts for industrial oxidation processes (D. R. Godhani et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJFVNXNBRKHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1490406.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)

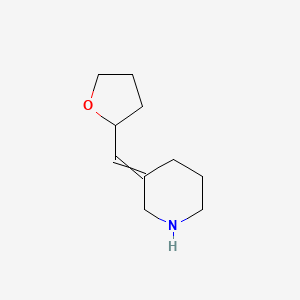
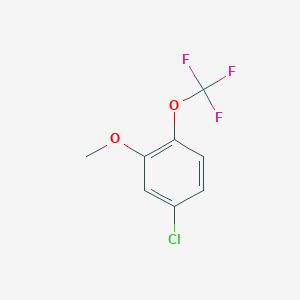
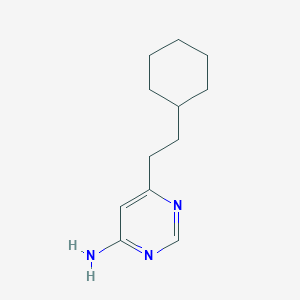
![6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1490421.png)
